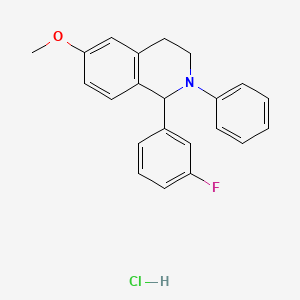
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a 3-fluorophenyl group and a methoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with specific proteins makes it a valuable tool for understanding receptor-ligand interactions and for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to fit into the binding sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the 3-fluorophenyl and methoxy groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the 3-fluorophenyl group.
1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group.
Uniqueness
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is unique due to the presence of both the 3-fluorophenyl and methoxy groups, which confer specific chemical and biological properties. These substitutions enhance its binding affinity to certain targets and its stability under various conditions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
96719-57-2 |
|---|---|
Fórmula molecular |
C22H21ClFNO |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C22H20FNO.ClH/c1-25-20-10-11-21-16(15-20)12-13-24(19-8-3-2-4-9-19)22(21)17-6-5-7-18(23)14-17;/h2-11,14-15,22H,12-13H2,1H3;1H |
Clave InChI |
PTYSATVQLUFXPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC(=CC=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



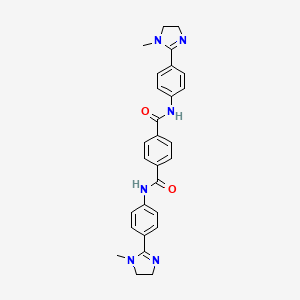


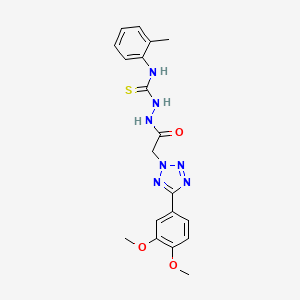

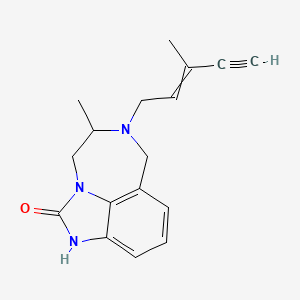
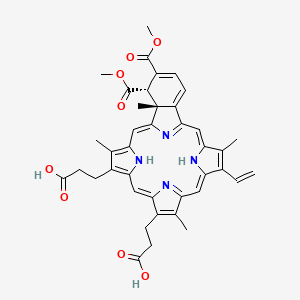
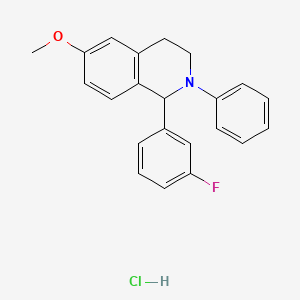

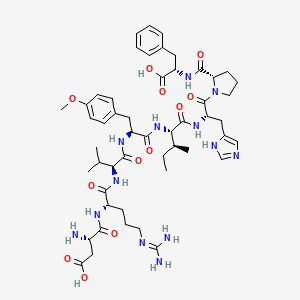
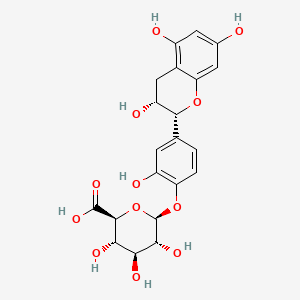
![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)

